molecular formula C18H22N4O5S B12239955 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12239955
M. Wt: 406.5 g/mol
InChI Key: BHFSQEWJZCKVOL-UHFFFAOYSA-N
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Description

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzothiazole ring fused with a piperidine and imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, piperidine, and imidazolidine precursors. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1,2-benzothiazol-3-one: Shares the benzothiazole ring structure and exhibits similar chemical properties.

    4H-1,2,4-Benzothiadiazine-1,1-dioxide: Another benzothiazole derivative with distinct pharmacological activities.

Uniqueness

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H22N4O5S/c1-27-11-10-21-16(23)12-22(18(21)24)13-6-8-20(9-7-13)17-14-4-2-3-5-15(14)28(25,26)19-17/h2-5,13H,6-12H2,1H3

InChI Key

BHFSQEWJZCKVOL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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